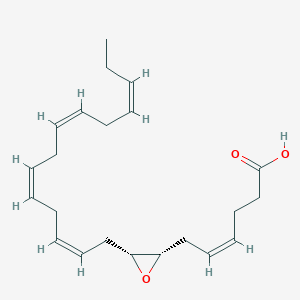

(+/-)7(8)-EpDPA

Description

Overview of Polyunsaturated Fatty Acid Metabolism in Biological Systems

Polyunsaturated fatty acids (PUFAs) are essential components of biological systems, serving as structural elements of cell membranes and as precursors to a vast array of signaling molecules. nih.govoup.comnih.gov These fatty acids, characterized by the presence of two or more double bonds in their hydrocarbon chains, are classified into different families, primarily the omega-3 (n-3) and omega-6 (n-6) series. mdpi.com The human body can synthesize some PUFAs, but essential fatty acids like linoleic acid (LA, an n-6 PUFA) and α-linolenic acid (ALA, an n-3 PUFA) must be obtained from the diet. mdpi.com

Once consumed, these precursor fatty acids can be metabolized through a series of desaturation and elongation reactions to produce longer-chain PUFAs such as arachidonic acid (AA) from LA, and eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) from ALA. mdpi.comnih.gov These long-chain PUFAs are then acted upon by various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases, to generate a diverse array of bioactive lipid mediators. pnas.orgmdpi.com These mediators are involved in a multitude of physiological processes, including inflammation, immune responses, and cardiovascular function. nih.govmdpi.com

Classification and Biological Significance of Cytochrome P450-Derived Oxylipins

The cytochrome P450 (CYP) enzyme family represents a crucial pathway in the metabolism of PUFAs, generating a class of oxygenated metabolites known as oxylipins. pnas.orgmdpi.com These enzymes catalyze two primary types of reactions on PUFAs: hydroxylation, which adds a hydroxyl group, and epoxidation, which introduces an epoxide functional group across a double bond. mdpi.com

The resulting CYP-derived oxylipins are a diverse group of signaling molecules with a wide range of biological activities. For instance, epoxyeicosatrienoic acids (EETs), derived from the n-6 PUFA arachidonic acid, are known to be potent vasodilators and possess anti-inflammatory properties. pnas.orgresearchgate.net Similarly, the epoxidation of n-3 PUFAs like EPA and DHA yields epoxyeicosatetraenoic acids (EpETEs) and epoxydocosapentaenoic acids (EDPs or EpDPAs), respectively. pnas.orgpnas.org These n-3 derived epoxides have also demonstrated significant biological effects, including anti-inflammatory, pro-resolving, and anti-angiogenic actions. pnas.orgnih.govmdpi.com The balance between n-6 and n-3 derived oxylipins is thought to be a critical factor in regulating inflammatory processes and maintaining tissue homeostasis. pnas.org

Contextualizing Docosapentaenoic Acid (DPA) Epoxides as Lipid Mediators

Docosapentaenoic acid (DPA) is an n-3 long-chain polyunsaturated fatty acid that serves as an intermediate in the conversion of EPA to DHA. nih.gov While historically less studied than EPA and DHA, DPA is emerging as a significant bioactive molecule in its own right. caringsunshine.comfrontiersin.org DPA can be metabolized by CYP epoxygenases to form a series of epoxides, collectively known as EpDPAs. caymanchem.combertin-bioreagent.com

These DPA epoxides are considered specialized pro-resolving mediators, contributing to the active resolution of inflammation. nih.govmdpi.com The specific regioisomer, (+/-)7(8)-EpDPA, is formed by the epoxidation of the double bond at the 7th and 8th carbon positions of the DPA molecule. caymanchem.combertin-bioreagent.com Like other epoxy fatty acids, this compound is a substrate for the enzyme soluble epoxide hydrolase (sEH), which converts it to the corresponding diol, 7,8-dihydroxydocosapentaenoic acid (7,8-DiHDPA). caymanchem.combertin-bioreagent.comglpbio.com This conversion is a key step in the regulation of EpDPA activity, as the diols often have different, and sometimes opposing, biological effects compared to their parent epoxides.

Historical Perspectives on the Discovery and Initial Characterization of EpDPA Metabolites

The discovery and characterization of EpDPA metabolites are intrinsically linked to advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which enabled the sensitive and specific detection of these lipid mediators in biological samples. mdpi.compnas.org Initial studies identified various EpDPA regioisomers, including 7(8)-EpDPA, in tissues and biological fluids. caymanchem.combertin-bioreagent.comglpbio.com

Early research demonstrated that these metabolites are naturally occurring and their levels can be modulated by dietary intake of n-3 fatty acids. caymanchem.combertin-bioreagent.combiomol.com For example, supplementation with omega-3 fatty acids was shown to increase the levels of EpDPAs in plasma and various tissues. caymanchem.combertin-bioreagent.comcaymanchem.com Subsequent studies began to elucidate the biological functions of these newly discovered molecules, revealing their roles in processes such as vasodilation, angiogenesis, and pain signaling. nih.govcaymanchem.combertin-bioreagent.comcaymanchem.com These initial findings laid the groundwork for a deeper understanding of the contribution of DPA and its metabolites to health and disease.

Research Landscape and Broader Implications for Biological Investigations

The current research landscape for this compound and other EpDPA isomers is vibrant and expanding. Investigations are ongoing to fully understand their biosynthesis, mechanism of action, and therapeutic potential in a variety of disease contexts. The anti-inflammatory and pro-resolving properties of EpDPAs make them attractive candidates for the development of new therapeutic strategies for inflammatory disorders. nih.goveurekalert.org

Furthermore, the discovery of the anti-angiogenic and anti-tumor effects of DHA-derived epoxides has opened up new avenues for cancer research. nih.govcaymanchem.com The ability of these lipid mediators to modulate vascular function also has significant implications for cardiovascular health. nih.govcaymanchem.combertin-bioreagent.comnih.gov The ongoing exploration of the biological roles of this compound and the broader class of EpDPAs is poised to provide valuable insights into the intricate network of lipid signaling pathways and their impact on human health. gov.bc.ca

Detailed Research Findings

Research into this compound has revealed its presence and functional significance in various biological systems.

Occurrence and Biosynthesis

This compound is an epoxide derivative of docosahexaenoic acid (DHA) produced by the action of cytochrome P450 epoxygenases. caymanchem.combertin-bioreagent.combiomol.com It is found naturally in plasma, as well as in brain and spinal cord tissues. caymanchem.combertin-bioreagent.comglpbio.com Dietary supplementation with omega-3 fatty acids has been shown to increase the levels of this compound. caymanchem.combertin-bioreagent.combiomol.com

Biological Activities

Studies have demonstrated that this compound and other epoxy metabolites of DHA modulate the activities of various receptors and channels, leading to a range of effects. These include promoting vasodilation, inhibiting angiogenesis, and reducing inflammatory and neuropathic pain. nih.govcaymanchem.combertin-bioreagent.comcaymanchem.com For instance, epoxy metabolites of DHA have been shown to inhibit tumor growth and metastasis. nih.gov

In the context of inflammation and neurogenesis, EPA and DHA are metabolized into various lipid mediators, including EpDPAs. nih.goveurekalert.org These metabolites have been found to protect against inflammation-induced reductions in neurogenesis and increases in neuronal apoptosis. nih.goveurekalert.org Specifically, 19(20)-EpDPA, another regioisomer, has been identified as a key mediator in the anti-inflammatory and neuroprotective effects of DHA. nih.govbinasss.sa.cr

Metabolism

A key aspect of the biological activity of this compound is its metabolism by soluble epoxide hydrolase (sEH). This enzyme converts the epoxide to its corresponding diol, 7,8-DiHDPA. caymanchem.combertin-bioreagent.comglpbio.com The rate of this conversion is an important factor in determining the biological concentration and activity of the epoxide. The Michaelis constant (Km) for the hydrolysis of this compound by sEH is reported to be 15 µM. caymanchem.combertin-bioreagent.comglpbio.com Inhibition of sEH can stabilize the levels of EpDPAs, enhancing their biological effects. pnas.org

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Formal Name | (±)-(4Z)-6-[3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranyl]-4-hexenoic acid |

| CAS Number | 895127-66-9 |

| Molecular Formula | C22H32O3 |

| Formula Weight | 344.5 |

| Synonyms | (±)7,8-EDP, (±)7,8-EpDPE, (±)7,8-epoxy DPA, (±)7,8-epoxy Docosapentaenoic Acid |

Table 2: List of Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| (+/-)7(8)-epoxydocosapentaenoic acid | This compound |

| Specialized Pro-resolving Mediators | SPMs |

| Polyunsaturated Fatty Acids | PUFAs |

| Docosapentaenoic Acid | DPA |

| Linoleic Acid | LA |

| α-Linolenic Acid | ALA |

| Arachidonic Acid | AA |

| Eicosapentaenoic Acid | EPA |

| Docosahexaenoic Acid | DHA |

| Cyclooxygenases | COX |

| Lipoxygenases | LOX |

| Cytochrome P450 | CYP |

| Epoxyeicosatrienoic Acids | EETs |

| Epoxyeicosatetraenoic Acids | EpETEs |

| Epoxydocosapentaenoic Acids | EDPs or EpDPAs |

| Soluble Epoxide Hydrolase | sEH |

| 7,8-dihydroxydocosapentaenoic acid | 7,8-DiHDPA |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-6-[(2S,3R)-3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-21(25-20)18-15-13-16-19-22(23)24/h3-4,6-7,9-10,12-15,20-21H,2,5,8,11,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,14-12-,15-13-/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYKIJBTVXMLKX-JYFGGXQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC1C(O1)CC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Endogenous Formation of +/ 7 8 Epdpa

Precursor Substrate: Docosahexaenoic Acid (DHA)

Docosahexaenoic acid (DHA) serves as the fundamental precursor for the biosynthesis of (+/-)7(8)-EpDPA. glpbio.comcaymanchem.combertin-bioreagent.combiomol.commedchemexpress.combioscience.co.uk DHA is a long-chain polyunsaturated fatty acid (PUFA) that is highly abundant in neural tissues, particularly the brain and retina. glpbio.combertin-bioreagent.combiomol.commdpi.com While it can be synthesized in the human body from its precursor, alpha-linolenic acid (ALA), this conversion is limited. themedicalbiochemistrypage.orgresearchgate.net Therefore, dietary intake of preformed DHA, primarily from sources like fish and algae, is crucial for maintaining adequate levels. mdpi.com DHA is a key component of cellular membranes and also serves as a substrate for various enzymes that produce a range of bioactive metabolites, including resolvins, protectins, and the epoxides known as epoxydocosapentaenoic acids (EpDPAs or EDPs). mdpi.comthemedicalbiochemistrypage.orgnih.govnih.gov

Enzymatic Pathways of Epoxidation

The conversion of DHA to its various epoxide derivatives, including this compound, is primarily carried out by cytochrome P450 (CYP) epoxygenases. glpbio.comcaymanchem.combertin-bioreagent.combiomol.combioscience.co.uknih.govnih.govoup.com These enzymes catalyze the insertion of an oxygen atom across one of the double bonds in the DHA molecule, forming an epoxide ring. nih.govnih.gov This epoxidation is a critical step in the metabolism of PUFAs and generates a family of lipid mediators with diverse biological activities. nih.govnih.gov

Role of Cytochrome P450 (CYP) Epoxygenases in DHA Metabolism

CYP epoxygenases are a superfamily of enzymes that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds. nih.gov In the context of PUFA metabolism, these enzymes convert arachidonic acid (AA), eicosapentaenoic acid (EPA), and DHA into their respective epoxide metabolites. nih.govnih.govnih.gov Specifically for DHA, CYP epoxygenases produce a series of regioisomeric epoxides, collectively known as epoxydocosapentaenoic acids (EpDPAs). nih.govnih.govnih.gov These enzymatic reactions are a key part of the broader metabolic cascade of omega-3 fatty acids. nih.govresearchgate.net

Several specific isoforms of the cytochrome P450 enzyme family have been identified as being involved in the biosynthesis of EpDPAs from DHA, including the 7(8)-EpDPA regioisomer. Research has implicated CYP1A2, CYP2C9, CYP2C19, CYP2J2, and CYP3A4 in the formation of 7,8-EpDPA. mdpi.com While some CYP isoforms, such as CYP2C8 and CYP2J2, primarily produce the 19,20-EpDPA isomer from DHA, others like CYP2C9 show different regioselectivity, favoring the formation of other isomers like 10,11-EpDPE. nih.gov The involvement of multiple CYP isoforms highlights the complexity of DHA metabolism and the potential for differential regulation of EpDPA production in various tissues and under different physiological conditions.

The epoxidation of DHA by CYP enzymes is characterized by both regioselectivity and stereoselectivity. Regioselectivity refers to the preferential formation of one epoxide regioisomer over others. For instance, many CYP isoforms preferentially target the ω-3 double bond of DHA, leading to the formation of 19,20-EpDPA as a major product. nih.govpnas.orgif-pan.krakow.pl However, the formation of other regioisomers, including 7,8-EpDPA, demonstrates that this preference is not absolute and varies between different CYP isoforms. mdpi.comresearchgate.net

Stereoselectivity refers to the formation of specific stereoisomers (enantiomers) of the epoxide. The epoxidation of the double bonds in PUFAs by human CYPs can result in the formation of either the R,S or S,R enantiomer. nih.gov Studies have shown that the stereoselectivity of this reaction is dependent on the specific CYP isoform involved. researchgate.net This selective formation of specific enantiomers is significant as the biological activity of these lipid mediators can be highly dependent on their stereochemistry. mdpi.com

Comparative Analysis with Other Epoxide Regioisomers of DPA

The epoxidation of DHA by CYP enzymes can occur at any of its six double bonds, leading to the formation of several regioisomers of EpDPA. Besides 7,8-EpDPA, other notable regioisomers include 4,5-EpDPA, 10,11-EpDPA, 13,14-EpDPA, 16,17-EpDPA, and 19,20-EpDPA. biomol.compnas.orgpnas.org The relative abundance of these isomers can vary depending on the specific CYP enzymes present in a given tissue. nih.gov For example, 19,20-EpDPA is often the most abundant regioisomer formed. nih.govpnas.org All of the EDP regioisomers have been shown to inhibit angiogenesis. pnas.org

| Regioisomer | Position of Epoxide | Notes |

|---|---|---|

| 4,5-EpDPA | C4-C5 | One of the six possible regioisomers. pnas.org |

| 7,8-EpDPA | C7-C8 | The focus of this article, formed by various CYP isoforms. mdpi.com |

| 10,11-EpDPA | C10-C11 | A major product of CYP2C9-mediated DHA metabolism. nih.gov |

| 13,14-EpDPA | C13-C14 | One of the six possible regioisomers. researchgate.net |

| 16,17-EpDPA | C16-C17 | One of the six possible regioisomers. researchgate.net |

| 19,20-EpDPA | C19-C20 | Often the most abundant regioisomer formed from DHA. nih.govpnas.org |

Cellular and Tissue Distribution of this compound Formation

Presence in Biological Fluids (e.g., plasma)

This compound is a naturally occurring compound found within various biological fluids, most notably in plasma. caymanchem.combiomol.comglpbio.combertin-bioreagent.cominterpriseusa.cominterpriseusa.comcaymanchem.combiocompare.combioscience.co.uk Its detection in human serum confirms its systemic presence. targetmol.com Research involving human subjects has demonstrated that increasing the dietary intake of omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and DHA, results in a marked elevation of their corresponding epoxy-metabolites in the bloodstream. nih.gov One study highlighted that the ratio of metabolite to precursor fatty acid suggested that CYP epoxygenases were 2.2 times more efficient at metabolizing DHA compared to the omega-6 fatty acid, arachidonic acid (AA). nih.gov

Table 1: Detection of this compound in Biological Fluids

| Biological Fluid | Detection Status | Key Findings | Citations |

|---|---|---|---|

| Plasma/Serum | Naturally Occurring | Levels increase with omega-3 supplementation. | caymanchem.comtargetmol.comnih.gov |

| CYP epoxygenases show higher efficiency for DHA over AA. | nih.gov |

Presence in Specific Tissues (e.g., brain, spinal cord)

Beyond biological fluids, this compound is endogenously present in specific tissues, including the brain and spinal cord. caymanchem.combiomol.comglpbio.combertin-bioreagent.cominterpriseusa.cominterpriseusa.comcaymanchem.combiocompare.combioscience.co.uktargetmol.com This is consistent with the high concentration of its precursor, DHA, in neural tissues. biomol.comglpbio.combertin-bioreagent.com Studies utilizing animal models have confirmed the presence of this compound in rat brain and spinal cord tissues. targetmol.com

Table 2: Tissue Distribution of this compound

| Tissue | Detection Status | Associated Information | Citations |

|---|---|---|---|

| Brain | Naturally Occurring | Precursor DHA is abundant in brain tissue. | caymanchem.combiomol.comtargetmol.com |

| Spinal Cord | Naturally Occurring | Detected in rat spinal cord. | caymanchem.combiomol.comtargetmol.com |

| Retina | Inferred Presence | Precursor DHA is abundant in retinal tissue. | biomol.comglpbio.combertin-bioreagent.com |

Modulation of Endogenous this compound Levels

The concentration of this compound in the body is not static and can be influenced by both external factors, such as diet, and internal regulatory processes that affect enzyme activity.

Dietary Influences on Precursor Availability (e.g., omega-3 fatty acid supplementation)

The most direct way to modulate endogenous this compound levels is by altering the availability of its precursor, DHA. Numerous sources confirm that dietary supplementation with omega-3 fatty acids leads to an increase in the concentration of this compound. caymanchem.combiomol.comglpbio.combertin-bioreagent.cominterpriseusa.cominterpriseusa.comcaymanchem.combiocompare.combioscience.co.uk Since the endogenous synthesis of PUFAs in mammals is limited, tissue and blood levels are largely determined by dietary consumption. mdpi.com

When DHA is abundant, it can effectively compete with the omega-6 fatty acid, arachidonic acid (AA), for metabolism by the same CYP epoxygenase enzymes. nih.govpnas.org This competition results in a shift in the metabolic output, favoring the production of epoxydocosapentaenoic acids (EDPs) like this compound over epoxyeicosatrienoic acids (EETs) derived from AA. pnas.org This increase in EDP formation following DHA supplementation has been documented in human studies. nih.govpnas.org For instance, a clinical trial where healthy adults received 4 grams of fish oil daily observed a significant rise in the plasma levels of CYP-epoxygenase metabolites derived from both EPA and DHA. nih.gov Another study involving daily fish oil supplements also reported dose-dependent increases in omega-3 PUFAs. mdpi.com

Regulatory Factors Affecting CYP Epoxygenase Activity

The activity of the CYP epoxygenase enzymes that synthesize this compound is subject to various regulatory factors.

Enzyme Isoforms: Several different isoforms of CYP enzymes are capable of metabolizing DHA into its epoxides. Research has identified CYP2C9, CYP2C19, and CYP1A2 as being particularly efficient at DHA epoxidation. oup.com Other isoforms, such as CYP2J2, also contribute to this metabolic process. nih.govacs.org The specific isoforms expressed in a given tissue can therefore influence the local production of this compound.

Competitive Inhibition: The activity of these enzymes can be modulated by the presence of other fatty acids that act as competitive substrates. DHA itself is a potent inhibitor of AA metabolism by the CYP2J2 isoform, a phenomenon attributed to its tighter binding affinity for the enzyme's active site. acs.org This indicates a complex interplay between different PUFA pools for access to metabolizing enzymes.

Inducing Factors: The expression of CYP enzymes can be upregulated by certain physiological conditions. For example, the gene for CYP2C8, a key human epoxygenase, is induced by hypoxia (low oxygen levels). ahajournals.org

Cofactor Availability: Like all CYP enzymes, the epoxygenases require cofactors, specifically NADPH and molecular oxygen (O₂), to carry out their catalytic function. nih.gov The availability of these cofactors can thus be a rate-limiting step in the synthesis of this compound.

Metabolism and Deactivation Pathways of +/ 7 8 Epdpa

Soluble Epoxide Hydrolase (sEH)-Mediated Hydrolysis

The principal enzyme responsible for the deactivation of (+/-)7(8)-EpDPA is soluble epoxide hydrolase (sEH). mdpi.comwikipedia.orgpnas.orgbertin-bioreagent.comglpbio.com This enzyme is a key player in the metabolism of various epoxy fatty acids, converting them into their corresponding diols. nih.govucanr.edu The action of sEH on this compound represents a critical control point in its biological signaling cascade, as the hydrolysis product is generally less biologically active. pnas.org

The sEH-mediated hydrolysis of this compound involves the addition of a water molecule across the epoxide ring. This enzymatic reaction converts the epoxide into its corresponding vicinal diol, (±)7,8-dihydroxydocosapentaenoic acid ((±)7,8-DiHDPA). caymanchem.comglpbio.com This conversion is a major metabolic pathway for deactivating the parent compound, this compound. pnas.org The resulting diol, 7,8-DiHDPA, is a distinct metabolite whose biological activities differ significantly from the original epoxide. caymanchem.com

Scientific studies have established that this compound is a specific substrate for the sEH enzyme. mdpi.comwikipedia.orgbertin-bioreagent.comglpbio.com The efficiency of this enzymatic reaction is characterized by its Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of its maximum. Research has determined the Kₘ value for the hydrolysis of this compound by sEH to be 15 µM. mdpi.combertin-bioreagent.comglpbio.comcaymanchem.com This kinetic parameter underscores the specific and efficient nature of the interaction between the enzyme and its substrate.

| Substrate | Enzyme | Michaelis Constant (Kₘ) |

|---|---|---|

| This compound | Soluble Epoxide Hydrolase (sEH) | 15 µM |

The activity of sEH directly influences the bioavailability and half-life of this compound. Because sEH rapidly metabolizes the epoxide to its less active diol, the enzyme effectively shortens the lifespan of this compound in biological systems. wikipedia.orgpnas.org Elevated sEH activity leads to increased degradation of EpDPAs, thereby reducing their bioavailability and diminishing their biological effects. nih.gov Consequently, the regulation of sEH activity is a critical factor in controlling the levels and signaling functions of endogenous EpDPAs. ucanr.edu

Other Potential Metabolic Fates

While sEH-mediated hydrolysis is the predominant deactivation pathway, other metabolic routes for epoxy fatty acids like this compound exist. wikipedia.orgnih.gov These alternative fates include incorporation into phospholipids (B1166683) through an acylation-like reaction, which may serve to store the epoxide for future release. wikipedia.org Additionally, similar to other fatty acids, this compound can undergo metabolism via β-oxidation. wikipedia.orgnih.gov In some contexts, other enzyme systems such as cyclooxygenases (COX) and lipoxygenases (LOX) may also metabolize epoxy fatty acids, although this is less characterized for EpDPAs specifically. nih.govfrontiersin.org

Role of Metabolites in Biological Contexts

The metabolites of this compound, primarily 7,8-DiHDPA, possess their own distinct biological profiles, which are generally characterized by reduced activity compared to the parent compound.

Pre-clinical research into the bioactivity of DiHDPA metabolites indicates a significant attenuation of the effects seen with the parent epoxide. For instance, while EpDPAs are potent inhibitors of angiogenesis and tumor growth, their corresponding diol metabolites are largely inactive in these contexts. pnas.org One study specifically tested 19,20-DiHDPA, a regioisomer of 7,8-DiHDPA, and found it had no effect on tumor growth in a mouse model, confirming the anticancer activity was attributable to the epoxide form. pnas.org However, some activity has been noted for 7,8-DiHDPA. In one preclinical model using isolated platelets, (±)7,8-DiHDPA was shown to suppress platelet aggregation and the synthesis of thromboxane (B8750289). caymanchem.comglpbio.com This suggests that while many of the parent compound's effects are lost upon hydrolysis, the resulting diol is not entirely devoid of biological function.

| Metabolite | Pre-clinical Model | Observed Bioactivity |

|---|---|---|

| (±)7,8-DiHDPA | Isolated Platelets | Suppressed platelet aggregation and thromboxane synthesis. caymanchem.comglpbio.com |

| 19,20-DiHDPA | Mouse Tumor Model | No effect on tumor growth. pnas.org |

| 19,20-DiHDPA | Diabetic Retinopathy Model | Increased endothelial cell permeability. frontiersin.org |

The primary metabolic pathway for the deactivation of (+/-)7(8)-epoxydocosapentaenoic acid (this compound) is enzymatic hydrolysis. This biotransformation is predominantly carried out by the enzyme soluble epoxide hydrolase (sEH). caymanchem.comwikipedia.orgpnas.org The action of sEH involves the addition of a water molecule across the epoxide ring, converting this compound into its corresponding vicinal diol, (+/-)7,8-dihydroxydocosapentaenoic acid ((+/-)7,8-DiHDPA). caymanchem.comcaymanchem.com

This hydrolysis represents the major route for the elimination and inactivation of epoxidized fatty acids in vivo. wikipedia.orgmdpi.com The conversion to the more polar diol facilitates excretion and significantly attenuates the biological activity of the parent epoxide. pnas.orgmdpi.com Research indicates that this compound is an efficient substrate for sEH, with a Michaelis constant (Kм) reported to be 15 µM. caymanchem.cominterpriseusa.combertin-bioreagent.comglpbio.com However, some studies suggest that the 7,8-regioisomer may be a less preferred substrate for sEH compared to other epoxides of docosahexaenoic acid (DHA), which could lead to its relatively higher concentration in certain tissues like the brain and spinal cord. mdpi.com

Relative Biological Potency of Parent Epoxide Versus Diol Metabolites

There is a significant difference in the biological potency between the parent epoxide, this compound, and its diol metabolite, (+/-)7,8-DiHDPA. The scientific consensus is that the hydrolysis of the epoxide to the diol serves as a deactivation step, resulting in a metabolite that is substantially less active or, in many contexts, biologically inactive. wikipedia.orgpnas.orgescholarship.orgresearchgate.net

The parent epoxide, this compound, along with other epoxy metabolites of DHA, modulates various receptor and channel activities, leading to effects such as vasodilation, inhibition of angiogenesis, and reduction of inflammation and neuropathic pain. caymanchem.combertin-bioreagent.com In contrast, the diol form, (+/-)7,8-DiHDPA, generally does not exhibit these activities. pnas.orgescholarship.org

Research has demonstrated this differential activity quite clearly. For instance, studies on the anti-angiogenic and anti-tumor effects of epoxydocosapentaenoic acids (EDPs) found that the parent epoxides were potent inhibitors of these processes. pnas.org The potent effects of the epoxides were observed when their metabolic conversion to diols was blocked by a soluble epoxide hydrolase inhibitor. This stabilization of the epoxide form was crucial for its therapeutic action, underscoring the parent compound's superior biological potency. pnas.org This evidence strongly indicates that the epoxide moiety is essential for the compound's primary biological functions and that its hydrolysis to a diol effectively neutralizes its potency.

Table 1: Comparison of Biological Potency

| Compound | Metabolic Pathway | Metabolite | Relative Biological Potency |

| This compound | Hydrolysis by soluble epoxide hydrolase (sEH) | (+/-)7,8-DiHDPA | The parent epoxide is biologically active; the diol metabolite is considered significantly less active or inactive. wikipedia.orgpnas.orgescholarship.org |

Molecular Mechanisms of Action of +/ 7 8 Epdpa

Modulation of Receptor Activities

(+/-)7(8)-EpDPA and other epoxy metabolites of DHA are known to modulate the activities of various receptors and channels, leading to a range of physiological effects, including vasodilation, inhibition of angiogenesis, and reduction of inflammatory and neuropathic pain. caymanchem.combertin-bioreagent.comglpbio.cominterpriseusa.combiomol.comtargetmol.cominterpriseusa.com

Ligand-Receptor Interactions (e.g., G-protein coupled receptors)

While specific G-protein coupled receptor (GPCR) interactions for this compound are not extensively detailed in the provided context, it is established that polyunsaturated fatty acids (PUFAs) and their metabolites can activate a variety of receptors, including a large number of GPCRs. mdpi.com This activation can influence processes like inflammation, diabetes, obesity, pain regulation, and hypertension. mdpi.com The broader family of DHA epoxygenase metabolites, to which this compound belongs, is implicated in these receptor-modulating activities. bertin-bioreagent.comglpbio.cominterpriseusa.combiomol.comtargetmol.cominterpriseusa.com

Intracellular Signaling Cascades Initiated by 7(8)-EpDPA Binding

The binding of lipid mediators to their receptors typically initiates intracellular signaling cascades. biorxiv.org For instance, some lipid mediators interfere with the nuclear factor (NF)-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression. biorxiv.org While the direct impact of this compound on specific intracellular signaling cascades is an area of ongoing research, the actions of related compounds suggest that it likely influences cellular function through such pathways.

Direct Modulation of Ion Channel Activities

A significant aspect of this compound's mechanism of action involves its direct interaction with and modulation of various ion channels. caymanchem.combertin-bioreagent.comglpbio.cominterpriseusa.combiomol.comtargetmol.cominterpriseusa.com

Activation of Vascular BK Channels

Research has shown that DHA-mediated vasodilation is dependent on the activation of large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells. nih.govnih.gov This effect is mediated by CYP epoxygenase metabolites of DHA. nih.govnih.gov While the specific regioisomer 16,17-EpDPE was identified as a potent activator of BK channels in one study, the broader class of DHA epoxides, including this compound, is understood to contribute to these vasodilatory effects. nih.govnih.gov The activation of BK channels leads to hyperpolarization of the cell membrane, which in turn causes relaxation of the vascular smooth muscle and vasodilation.

Modulation of Transient Receptor Potential Ankyrin 1 (TRPA1) Channel

Recent studies have highlighted the role of CYP1B1-derived epoxides in modulating the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is implicated in chronic pain. nih.gov While the study specifically identified 19,20-EpDPA as a product of CYP1B1 that activates and sensitizes TRPA1, it points to a broader mechanism whereby DHA epoxides can influence this pain-related ion channel. nih.gov The activation of TRPA1 by these lipid mediators can lead to an influx of calcium and subsequent neuronal signaling. nih.gov The modulation of TRPA1 by various compounds, including those that are structurally related to this compound, is a complex process that can involve both activation and desensitization of the channel. nih.govnih.govkuleuven.be

Interactions with Enzyme Systems

The biological activity of this compound is also influenced by its interaction with certain enzyme systems.

A key enzyme in the metabolism of this compound is soluble epoxide hydrolase (sEH). caymanchem.combertin-bioreagent.comglpbio.combiomol.com This enzyme converts this compound to its corresponding diol, 7,8-dihydroxy-docosapentaenoic acid (7,8-DiHDPA). caymanchem.combertin-bioreagent.comglpbio.combiomol.com The conversion by sEH is a critical step in the metabolic pathway of epoxy fatty acids and can terminate their biological activity. The affinity of this compound for sEH is characterized by a Michaelis constant (KM) of 15 µM. caymanchem.combertin-bioreagent.comglpbio.cominterpriseusa.combiomol.combioscience.co.uk Upregulation of sEH has been associated with conditions like gut barrier dysfunction. pnas.org

Furthermore, the formation of this compound is catalyzed by several cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2J2, and CYP3A4. mdpi.com The expression and activity of these CYPs can be influenced by factors such as inflammation, potentially affecting the production of this compound. nih.gov

Effects on Other Lipid-Metabolizing Enzymes (beyond sEH)

The metabolism of (+/-)7(8)-epoxydocosapentaenoic acid (this compound) is intrinsically linked to the broader pathways of its parent omega-3 fatty acid, docosahexaenoic acid (DHA). glpbio.combertin-bioreagent.com DHA is metabolized by several enzyme systems, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases. sci-hub.senih.gov The CYP epoxygenase pathway is primarily responsible for converting DHA into its various epoxy derivatives, including the six stable regioisomers of epoxydocosapentaenoic acid (EDP), one of which is 7,8-EpDPA. mdpi.compnas.org

While the most extensively documented enzymatic interaction for this compound is its hydrolysis by soluble epoxide hydrolase (sEH) into the less active corresponding diol, 7,8-dihydroxydocosapentaenoic acid (7,8-diHDoPE), other enzymes involved in general lipid metabolism may also play a role. caymanchem.comtargetmol.comnih.gov Omega-3 fatty acids are generally considered poor substrates for COX and LOX enzymes. pnas.org However, the broader enzymatic machinery that processes polyunsaturated fatty acids (PUFAs) and their metabolites, such as peroxidases and dehydrogenases, could potentially be involved in the further metabolism of EDPs. mdpi.com

Furthermore, distinctions in substrate preference exist among epoxide hydrolases. Microsomal epoxide hydrolase (mEH), for instance, shows different preferences for various epoxides compared to sEH, suggesting that it might also play a role in the metabolism of certain EDP regioisomers, although its specific activity on this compound is not well-defined. ucl.ac.uk

Table 1: Key Enzymes in the Metabolic Pathway of DHA and this compound

| Enzyme Class | Specific Enzyme(s) | Role in DHA / this compound Metabolism |

|---|---|---|

| Cytochrome P450 Epoxygenases | CYP1A2, CYP2C9, CYP2C19, CYP2J2, CYP3A4 | Catalyze the epoxidation of DHA to form various EDPs, including this compound. mdpi.comnih.gov |

| Soluble Epoxide Hydrolase | sEH | Hydrolyzes this compound (K_M = 15 µM) to its corresponding diol, 7,8-diHDoPE, which is generally less active. glpbio.combertin-bioreagent.comcaymanchem.com |

| Lipoxygenases | LOX | Involved in the metabolism of PUFAs to form hydroxy fatty acids; omega-3 PUFAs are generally poor substrates. sci-hub.sepnas.org |

| Cyclooxygenases | COX | Metabolize PUFAs into prostanoids; omega-3 PUFAs are considered poor substrates for these enzymes. sci-hub.sepnas.org |

Modulation of Protein Kinase and Phosphatase Activities

This compound and its related metabolites exert significant biological effects by modulating the activity of key signaling proteins, including protein kinases. These enzymes are crucial for a wide range of cellular processes, and their modulation by EDPs can lead to anti-inflammatory and anti-angiogenic outcomes.

Protein Kinase Modulation: Research has demonstrated that EDPs can inhibit angiogenesis induced by vascular endothelial growth factor (VEGF) and fibroblast growth factor 2. pnas.org This inhibition is mediated through a VEGF receptor 2 (VEGFR2)-dependent mechanism, indicating a direct or indirect effect on this receptor tyrosine kinase. pnas.org Furthermore, EDPs have been shown to suppress the migration of endothelial cells and the production of proteases. pnas.org

The broader family of mitogen-activated protein kinases (MAPKs) is also a target. The parent compounds, EPA and DHA, can reduce the activation of extracellularly-regulated kinases 1 and 2 (ERK1/ERK2) in T-cells. nih.gov Indirect evidence for the role of EDPs comes from studies using sEH inhibitors. Inhibition of sEH, which increases the bioavailability of EDPs, was found to control the phosphorylation and expression of p38 MAPK, thereby preventing the differentiation of monocytes during inflammation. ucl.ac.uk A related compound, (±)10(11)-EpDPA, has been identified as a potent inhibitor of protein kinases, suggesting this is a class effect for EDPs. biosynth.com

Protein Phosphatase Modulation: The influence of this compound on protein phosphatase activity is less direct but suggested by studies on its parent fatty acids. In human T-cells, EPA and DHA were observed to potentiate the MAPK activation induced by okadaic acid, a known inhibitor of protein phosphatases. nih.gov This suggests that n-3 PUFAs and their metabolites might modulate signaling pathways downstream of certain kinases, potentially by influencing phosphatase activity. nih.gov It is also noteworthy that the sEH enzyme itself possesses a secondary phosphatase domain (sEH-P), which hydrolyzes lipid phosphates and plays a role in cellular signaling, demonstrating the close relationship between epoxide and phosphate (B84403) lipid metabolism. nih.govescholarship.org

Table 2: Modulation of Protein Kinase Activity by this compound and Related Metabolites

| Kinase / Receptor | Observed Effect | Biological Outcome |

|---|---|---|

| VEGF Receptor 2 (VEGFR2) | Inhibition of VEGF-induced signaling. pnas.org | Suppression of angiogenesis, endothelial cell migration, and protease production. pnas.org |

| ERK1/ERK2 (MAPK) | Parent PUFAs (EPA/DHA) diminish induced ERK1/ERK2 activity. nih.gov | Regulation of T-cell function. nih.gov |

| p38 (MAPK) | sEH inhibition (increasing EDP levels) controls p38 phosphorylation and expression. ucl.ac.uk | Prevention of monocyte differentiation during inflammation. ucl.ac.uk |

Gene Expression Regulation

Transcriptional and Translational Effects

This compound, along with other PUFA metabolites, can significantly regulate gene expression by influencing the activity of key transcription factors. This regulation is central to their anti-inflammatory and cytoprotective effects.

Studies on the parent compounds EPA and DHA reveal that they can regulate signaling pathways involving critical transcription factors such as Nuclear factor (erythroid-derived 2)-like 2 (Nrf2), which governs oxidative stress responses, and Signal transducer and activator of transcription 3 (STAT3), which is involved in cell growth and inflammation. kcl.ac.uk

Furthermore, these omega-3 fatty acid metabolites have been shown to counteract the effects of pro-inflammatory cytokines. sci-hub.senih.gov Cytokines often exert their effects by activating transcription factors like nuclear factor-kappa B (NF-κB) and STAT1. sci-hub.senih.gov By modulating these pathways, EDPs can suppress the expression of genes involved in immunity, inflammation, and cellular stress responses. sci-hub.senih.gov In the context of neuronal health, DHA has been shown to regulate cAMP-response element-binding protein (CREB) signaling, a pathway crucial for neuronal development and function. kcl.ac.uk

Table 3: Transcriptional Factors Modulated by this compound and its Precursors

| Transcription Factor | General Role | Modulation by PUFA Metabolites |

|---|---|---|

| Nuclear Factor-κB (NF-κB) | Regulates genes involved in inflammation, immunity, and stress responses. nih.govinterpriseusa.com | Activity is often suppressed, leading to anti-inflammatory effects. sci-hub.senih.gov |

| STATs (e.g., STAT1, STAT3) | Mediate cellular responses to cytokines and growth factors. sci-hub.sekcl.ac.uk | Activation by pro-inflammatory signals can be prevented. sci-hub.sekcl.ac.uk |

| Nrf2 | Regulates expression of antioxidant proteins and cytoprotective genes. kcl.ac.uk | Pathway is regulated by EPA and DHA, contributing to oxidative stress defense. kcl.ac.uk |

| CREB | Important for neuronal development, synaptic plasticity, and memory. kcl.ac.uk | DHA regulates CREB signaling, promoting neuronal health. kcl.ac.uk |

Involvement of Nuclear Receptors

A primary mechanism through which this compound and related lipid mediators regulate gene expression is by directly binding to and activating nuclear receptors. These ligand-activated transcription factors play a pivotal role in lipid and carbohydrate metabolism, inflammation, and cellular homeostasis.

PUFAs and their oxylipin derivatives are known to be ligands for several nuclear receptors, most notably the peroxisome proliferator-activated receptors (PPARs), including PPARγ. mdpi.comnih.gov Activation of PPARγ by lipid mediators typically results in the dampening of inflammatory responses, partly by suppressing the production of cytokines like IL-6 and TNFα. biorxiv.org

The functional link between the sEH metabolic pathway and PPARs has been demonstrated in studies showing that blocking PPARγ can abolish certain metabolic effects observed in animals with modified sEH activity. escholarship.org This indicates that EDPs, whose levels are controlled by sEH, likely act as endogenous signaling molecules that mediate their effects through PPAR activation. Other nuclear receptors, such as hepatocyte nuclear factors (e.g., HNF4α), may also be targets for PUFA metabolites. nih.gov

Table 4: Involvement of Nuclear Receptors in PUFA Metabolite Signaling

| Nuclear Receptor | General Role | Evidence for Interaction with PUFA Metabolites |

|---|---|---|

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Key regulator of adipogenesis, glucose metabolism, and inflammation. | Acts as a receptor for various oxylipins, leading to anti-inflammatory gene expression. nih.govbiorxiv.org |

| Hepatocyte Nuclear Factor 4α (HNF4α) | Regulates gene expression in the liver, kidney, and intestines. | PUFAs and their metabolites can bind to and activate HNF4α. nih.gov |

Biological Roles and Physiological Implications in Pre Clinical Models

Cardiovascular System Modulations

Epoxy metabolites of DHA, such as (+/-)7(8)-EpDPA, play a role in regulating the cardiovascular system. These lipid mediators are noted for their effects on blood vessels and the formation of new vasculature.

Pre-clinical studies have identified this compound as a promoter of vasodilation, the widening of blood vessels. caymanchem.comtargetmol.com This effect is a characteristic of epoxydocosapentaenoic acids (EDPs), which are recognized as potent vasodilators. pnas.orgnih.gov The vasodilatory actions of DHA metabolites are linked to the activation of vascular potassium channels, an effect dependent on CYP epoxygenase activity. caymanchem.com Compared to their omega-6 fatty acid-derived counterparts, the epoxyeicosatrienoic acids (EETs), EDPs are considered to be more potent in inducing vasodilation. pnas.org This potent vasodilatory capacity may offer advantages in therapeutic applications where avoiding hypertension, a common side effect of some anti-angiogenic therapies, is crucial. nih.gov

A significant biological role of this compound is the inhibition of angiogenesis, the formation of new blood vessels. caymanchem.comtargetmol.com Research has demonstrated that EDPs, including the 7,8-regioisomer, inhibit angiogenesis induced by vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF-2) in in-vivo models. pnas.orgpnas.orgnih.gov The mechanism behind this inhibition involves the suppression of endothelial cell migration and protease production through a VEGF receptor 2-dependent pathway. pnas.orgpnas.orgnih.gov

Studies comparing various stable EDP regioisomers have confirmed their anti-angiogenic activity. In a Matrigel plug assay, all tested EDPs, including 7,8-EDP, demonstrated the ability to inhibit VEGF-induced angiogenesis in mice. nih.govresearchgate.net

| EDP Regioisomer | Effect on Angiogenesis |

|---|---|

| 7,8-EDP | Inhibitory |

| 10,11-EDP | Inhibitory |

| 13,14-EDP | Inhibitory |

| 16,17-EDP | Inhibitory |

| 19,20-EDP | Inhibitory |

In contrast to the anti-angiogenic effects of these omega-3-derived mediators, the corresponding metabolites from omega-6 arachidonic acid, EETs, have been shown to increase angiogenesis. nih.govpnas.orgnih.gov This designates EDPs and EETs as potential endogenous regulators of an "angiogenic switch". nih.govpnas.org

The regulation of vascular tone is a critical aspect of cardiovascular homeostasis. bohrium.com EDPs, including this compound, are described as regulators of vascular tone. pnas.org Their potent vasodilatory effects contribute directly to this function. Endothelial cells are central to vascular regulation, in part through the production of paracrine molecules that control vascular tone and inflammation. mdpi.com

CYP epoxygenases in the endothelium metabolize polyunsaturated fatty acids to produce mediators like EDPs. nih.gov These lipid mediators contribute significantly to endothelial cell functions. nih.gov Omega-3 fatty acids and their metabolites can improve endothelial function and the bioavailability of nitric oxide (NO), a key molecule in vasodilation. nih.gov While EETs have been identified as endothelium-derived hyperpolarizing factors (EDHFs) that relax vascular smooth muscle, the potent vasodilatory nature of EDPs suggests they play a similar, if not more powerful, role in contributing to the regulation of vascular function. pnas.orgresearchgate.net

Inflammatory and Immune Responses

Beyond the cardiovascular system, this compound is involved in modulating inflammatory and immune pathways. The metabolites of omega-3 fatty acids are generally recognized for their anti-inflammatory properties, contrasting with the often pro-inflammatory role of omega-6 fatty acid derivatives. nih.govdirect-ms.org

Epoxy metabolites of DHA, such as this compound, have been shown to decrease inflammation. caymanchem.comtargetmol.com In pre-clinical models, EDPs demonstrate anti-inflammatory effects. pnas.org Studies on various cellular models, including macrophages and chondrocytes, have shown that compounds with anti-inflammatory properties can suppress the production of inflammatory mediators. mdpi.commdpi.com For instance, other related lipid mediators have been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in human retinal microvascular endothelial cells stimulated with the pro-inflammatory cytokine TNFα. vanderbilt.edu This suggests a mechanism by which EDPs could exert their anti-inflammatory effects at the cellular level.

The anti-inflammatory action of this compound is further understood through its ability to modulate key signaling molecules in the inflammatory cascade. Omega-3 fatty acids can dampen inflammation by multiple pathways, including the inhibition of pro-inflammatory eicosanoids derived from omega-6 fatty acids and the reduced production of pro-inflammatory enzymes and cytokines. nih.gov

Research indicates that these fatty acids can suppress the activity of nuclear transcription factors like NF-κB, which leads to a decrease in the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govdirect-ms.org Specifically, studies with other EDP regioisomers have shown direct effects on cytokine production. For example, 19,20-EDP was found to inhibit the expression of VCAM-1 and ICAM-1. vanderbilt.edu Furthermore, co-treatment of cells with 19(20)-EpDPA and an sEH inhibitor was shown to prevent the cytokine-induced production of IL-1β, IL-6, and IFN-α, highlighting the potential for EDPs to regulate cytokine networks. researchgate.net

| Mediator/Cytokine | Observed Effect by EDPs (primarily 19,20-EDP) | Reference |

|---|---|---|

| VCAM-1 | Inhibition of expression | vanderbilt.edu |

| ICAM-1 | Inhibition of expression | vanderbilt.edu |

| IL-1β | Inhibition of production | researchgate.net |

| IL-6 | Inhibition of production | researchgate.net |

| IFN-α | Inhibition of production | researchgate.net |

Influence on Immune Cell Function (e.g., macrophage activity)

While direct studies on this compound's influence on macrophage activity are limited, research into its precursor, docosahexaenoic acid (DHA), and its derivatives provides significant insights into its potential immunomodulatory roles. Macrophages, key players in the immune system, can polarize into different phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 types. The balance between these phenotypes is crucial in inflammation and tissue repair.

Studies on DHA have shown that it can suppress pro-inflammatory M1 macrophages and promote the polarization of anti-inflammatory M2 or regulatory macrophages. This modulation is achieved through the regulation of cytokine production. For instance, DHA has been observed to decrease the levels of M1-stimulating cytokines like IFN-γ and IL-12, while increasing M2/regulatory-stimulating cytokines such as IL-4 and IL-10 e-century.us. This shift in cytokine profile suggests a potential for DHA metabolites like this compound to contribute to an anti-inflammatory microenvironment.

Further research on a novel synthetic derivative of DHA, 7S,15R-dihydroxy-16S,17S-epoxy-docosapentaenoic acid (diHEP-DPA), has demonstrated significant anti-inflammatory effects and the ability to modulate tumor-associated macrophage (TAM) polarization. In preclinical models, diHEP-DPA was found to decrease the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α from macrophages mdpi.comresearchgate.net. It also reduced the expression of TAM markers like CD206 and CD163 mdpi.com. This action was partly mediated through the inhibition of the NF-κB pathway, a key signaling pathway in inflammatory responses mdpi.comresearchgate.net.

The table below summarizes the observed effects of a DHA derivative on macrophage-secreted cytokines, which may infer the potential actions of this compound.

| Cytokine | Effect of diHEP-DPA Treatment | Implied Function |

| IL-1β | Decrease | Reduction of pro-inflammatory response |

| IL-6 | Decrease | Reduction of systemic inflammation |

| TNF-α | Decrease | Attenuation of inflammatory cascade |

| TGF-β1 | Decrease | Modulation of immune suppression and fibrosis |

Neurological and Pain Pathways

Role in Neuroinflammation Mechanisms

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key process in the development and progression of various neurodegenerative diseases and is also implicated in neuropathic pain. The precursor to this compound, DHA, and its various metabolites have been shown to possess neuroprotective and anti-inflammatory properties by modulating the activity of these glial cells.

In vitro studies have demonstrated that DHA can reduce the activation of microglia and the subsequent production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 nih.gov. This modulation of microglial activity is a critical mechanism for dampening the neuroinflammatory response.

While direct evidence for this compound is still emerging, studies on related flavonoid compounds, such as 7,8-dihydroxyflavone (7,8-DHF), provide insights into potential mechanisms. 7,8-DHF has been shown to attenuate the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells nih.gov. This effect is achieved through the suppression of key inflammatory signaling pathways, namely the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways nih.gov. Given that this compound is a lipid mediator with known anti-inflammatory properties in other contexts, it is plausible that it shares similar mechanisms of action in the central nervous system.

The potential neuroprotective effects of these compounds are also linked to their antioxidant properties. For instance, 7,8-DHF has been shown to protect against glutamate-induced toxicity in neuronal cell lines through its antioxidant activity, independent of its effects on TrkB receptors nih.gov.

Metabolic and Organ-Specific Homeostasis

Effects in Models of Gut Barrier Dysfunction

The integrity of the intestinal barrier is crucial for maintaining gut homeostasis and preventing systemic inflammation. A compromised gut barrier, often referred to as "leaky gut," has been implicated in a variety of diseases. Recent research has highlighted the role of specific lipid mediators, including this compound, in the regulation of gut barrier function.

A targeted metabolomics study investigating the effects of a high-sucrose diet (HSD) on gut barrier function in a murine model identified a significant decrease in the levels of several epoxyeicosatrienoic acids (EETs) and this compound in the colorectal tissue of mice fed an HSD nih.gov. This reduction in endogenous levels of these epoxy fatty acids was associated with HSD-mediated gut barrier dysfunction, including colorectal inflammation and impairment of tight junctions nih.gov.

These findings suggest that this compound plays a protective role in maintaining the integrity of the intestinal barrier. The decrease in its concentration in the gut tissue under conditions of high sucrose intake points to its potential involvement in the pathogenesis of diet-induced gut barrier dysfunction.

The following table summarizes the key findings from the study on the effects of a high-sucrose diet on colorectal levels of this compound.

| Animal Model | Dietary Intervention | Change in Colorectal this compound Levels | Associated Outcome |

| Murine Model | High-Sucrose Diet (HSD) | Decrease | Gut Barrier Dysfunction |

Impact on Hepatic Physiology (e.g., liver fibrosis in animal models)

While direct evidence for the impact of this compound on liver fibrosis is currently limited, studies on its precursor, DHA, and other related omega-3 polyunsaturated fatty acids (n-3 PUFAs) provide valuable insights into its potential role in hepatic physiology. Liver fibrosis is the excessive accumulation of extracellular matrix proteins, including collagen, that occurs in most types of chronic liver diseases.

Research in animal models of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) has shown that supplementation with n-3 PUFAs, including DHA, can ameliorate pathological features of these conditions. For instance, in mice fed an atherogenic high-fat diet, both eicosapentaenoic acid (EPA) and DHA were found to reduce hepatic lobular inflammation plos.org. While both fatty acids showed beneficial effects, DHA had a more pronounced suppressive effect on hepatic inflammation and the generation of reactive oxygen species (ROS) plos.org.

Furthermore, studies on hepatic stellate cells (HSCs), the primary cell type responsible for collagen production during liver fibrosis, have shown that DHA can inhibit their activation, a critical step in the fibrotic process nih.gov. This inhibitory effect of DHA on HSC activation has been shown to be dependent on the peroxisome proliferator-activated receptor γ (PPARγ) nih.gov.

Although these findings are not specific to this compound, they suggest that as a downstream metabolite of DHA, it may contribute to the observed anti-inflammatory and potentially anti-fibrotic effects of its precursor in the liver. A study on a different DHA-derived metabolite, 19,20-EpDPE, has shown that it can attenuate hCLS (hepatic crown-like structure) formation and liver fibrosis in a GPR120-dependent manner in a NASH model plos.org. This highlights the therapeutic potential of specific epoxy metabolites of DHA in liver disease.

Role in Renal Function and Protection in In Vitro Models

Currently, there is a lack of specific research findings in publicly available scientific literature detailing the direct role of this compound in renal function and protection within in vitro models. While studies have investigated the renoprotective effects of other epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs) and other epoxydocosapentaenoic acid (EDP) regioisomers like 19,20-EDP, the specific actions of the 7,8-epoxide of docosapentaenoic acid on kidney cells in an in vitro setting have not been explicitly documented. nih.govnih.govfrontiersin.org Therefore, a detailed account of its mechanisms in renal cell protection, modulation of inflammatory responses in kidney cells, or its impact on renal fibrosis in these models cannot be provided at this time.

Anti-proliferative and Anti-tumorigenic Potentials in Pre-clinical Settings

Emerging pre-clinical evidence suggests that certain epoxygenated metabolites of omega-3 fatty acids possess significant anti-cancer properties. Research has focused on their ability to inhibit key processes in cancer progression, such as tumor growth and the spread of cancer cells to distant organs (metastasis).

The anti-tumorigenic potential of epoxydocosapentaenoic acids (EDPs), including the 7,8-EDP regioisomer, has been investigated in animal models. These lipid mediators, derived from the omega-3 fatty acid docosahexaenoic acid (DHA) by cytochrome P450 epoxygenases, have demonstrated potent anti-angiogenic, anti-cancer, and anti-metastatic effects. nih.gov

A central mechanism by which EDPs appear to inhibit tumor growth is through the suppression of angiogenesis, the formation of new blood vessels that tumors require to grow. In a Matrigel plug assay in mice, various stable EDP regioisomers, including 7,8-EDP, were evaluated for their effects on angiogenesis induced by Vascular Endothelial Growth Factor (VEGF). The study revealed that EDPs act as inhibitors of this process. nih.gov

Further investigations in animal models of cancer have shown that specific EDPs can dramatically inhibit primary tumor growth and metastasis. For example, in a Lewis lung carcinoma (LLC) model, which spontaneously metastasizes, co-administration of certain EDPs with an inhibitor of the soluble epoxide hydrolase (sEH) enzyme led to a significant reduction in lung metastasis. The sEH enzyme typically metabolizes epoxides to less active diols, and its inhibition stabilizes the EDPs, enhancing their effects. nih.gov This research highlights that EDPs, in contrast to arachidonic acid-derived epoxyeicosatrienoic acids (EETs) which can promote tumor progression, are unique lipid mediators with potent capabilities to inhibit tumor growth and metastasis. nih.gov

Interactive Data Table: Effect of EDPs on Tumor Metastasis in an Animal Model

The following table summarizes findings from a study on the effect of EDPs on metastasis in a Lewis lung carcinoma model.

| Treatment Group | Number of Metastatic Foci | Lung Weight (g) | Percentage Reduction in Metastasis |

| Control | 100 ± 15 | 0.8 ± 0.1 | 0% |

| 16,17-EDP + t-AUCB | 30 ± 8 | 0.3 ± 0.05 | ~70% |

| 19,20-EDP + t-AUCB | 28 ± 7 | 0.28 ± 0.06 | ~70% |

Data is representative of findings where EDPs combined with an sEH inhibitor (t-AUCB) dramatically inhibited LLC metastasis. nih.gov The values are presented as mean ± SD.

Stereochemistry and Isomer Specific Research on Epdpa

Significance of Chirality in Biological Activity

Chirality is a crucial factor in the biological activity of many molecules, including epoxy fatty acids like 7(8)-EpDPA. Biological systems are inherently chiral, composed of enzymes and receptors built from L-amino acids and D-sugars. This inherent asymmetry means that biological components often interact differently with each enantiomer of a chiral molecule. nih.gov

The enzymes that synthesize EpDPAs, cytochrome P450 epoxygenases, often exhibit high stereoselectivity, producing one enantiomer in excess of the other. nih.gov For example, studies on the epoxidation of the terminal double bond of DHA have shown that different human CYP isoforms generate a significant enantiomeric excess of either the 19(R),20(S)-EDP or the 19(S),20(R)-EDP. nih.gov This enzymatic selectivity underscores that the body produces and likely utilizes specific enantiomers for distinct signaling purposes.

Furthermore, the biological targets of EpDPAs, such as receptors and channels, are also chiral. This stereochemical specificity dictates the potency and nature of the biological response. One enantiomer may bind to a receptor with high affinity and elicit a strong physiological effect, while its mirror image may bind weakly or not at all, resulting in lower potency or even different, sometimes opposing, effects. nih.govucanr.edu This principle is well-established for other epoxy fatty acids, where individual enantiomers of epoxyeicosatrienoic acids (EETs) and epoxyeicosatetraenoic acids (EEQs) display varied effects on vasoconstriction, inflammation, and ion channel activity. jove.com Therefore, understanding the specific actions of each 7(8)-EpDPA enantiomer is essential for elucidating its precise role in physiology.

Methods for Enantiomeric Separation and Characterization

To study the distinct biological effects of each 7(8)-EpDPA enantiomer, researchers must first separate them from the racemic mixture and from other regioisomers. The difficulty in obtaining pure enantiomers has historically hampered detailed investigation into their specific roles. researchgate.net Several sophisticated methods have been developed to overcome this challenge.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a primary technique for separating the enantiomers of epoxy fatty acids. mdpi.com This method involves derivatizing the epoxides into methyl esters, which are then passed through a column packed with a chiral material. Polysaccharide-based CSPs are commonly used and can effectively resolve the R/S and S/R enantiomers. mdpi.com

Chemoenzymatic Synthesis offers a powerful route to obtaining specific, pure enantiomers. This approach uses highly stereoselective enzymes to produce one enantiomer, which can then be used to generate its mirror image through a chemical process. For instance, researchers have used the P450 enzyme BM3 from Bacillus megaterium and its mutants to epoxidize DHA, yielding specific EDP enantiomers with high purity. researchgate.netnih.gov A subsequent multi-step chemical inversion sequence can then convert the enzymatically produced (S,R)-epoxide into the (R,S)-epoxide without losing enantiomeric purity. researchgate.net This dual approach provides access to both pure enantiomers for comparative biological studies. researchgate.net

| Method | Principle | Key Features |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times and separation. | Requires derivatization to methyl esters; Polysaccharide-based columns are effective. mdpi.com |

| Chemoenzymatic Synthesis | A stereoselective enzyme (e.g., P450 BM3 mutant) produces a single enantiomer (e.g., (S,R)-EDP). researchgate.netnih.gov | Yields high enantiomeric purity; allows for large-scale production. jove.com |

| Chemical Inversion | A multi-step chemical process converts one pure enantiomer into its mirror image (e.g., (S,R)-EDP to (R,S)-EDP). researchgate.net | Provides access to the enantiomer not produced by the enzyme; preserves enantiomeric purity. researchgate.net |

Comparative Biological Activity of Individual Enantiomers of 7(8)-EpDPA

While the racemic mixture (±)7(8)-EpDPA is known to possess various biological activities, including vasodilation, anti-inflammatory effects, and inhibition of angiogenesis, research into the specific actions of its individual enantiomers is still an emerging field. caymanchem.comtargetmol.com The biological activity of EDP enantiomers remains largely unknown compared to their arachidonic acid-derived counterparts (EETs). researchgate.net

However, the well-documented stereospecificity of related compounds provides a strong basis for expecting differential effects. For other regioisomers of epoxy fatty acids, enantiomers have shown distinct activities:

Epoxyeicosatrienoic Acids (EETs): Specific enantiomers of 14,15-EET have demonstrated different effects on renal vascular tone and K+ channel activity.

Epoxyeicosatetraenoic Acids (EEQs): The 17(R),18(S)-EETeTr enantiomer derived from eicosapentaenoic acid (EPA) was found to be the active enantiomer for activating calcium-activated potassium (BK) channels in cerebral arteries. nih.gov

Epoxydocosapentaenoic Acids (EDPs): While direct comparisons for 7(8)-EpDPA are limited, studies on other EDPs, such as 19,20-EDP, show that they are stereoselectively produced by CYP enzymes. nih.gov The 7,8(S,S)-epoxide intermediate has been identified as a key precursor in the biosynthesis of potent anti-inflammatory and pro-resolving lipid mediators like resolvin D1 and D2. researchgate.net

These findings strongly suggest that the 7(R),8(S)- and 7(S),8(R)-enantiomers of 7(8)-EpDPA likely possess unique biological profiles. The anti-angiogenic and anti-tumor effects observed for the racemic mixture of EDPs are in direct contrast to the pro-angiogenic effects of EETs, highlighting the importance of the parent omega-3 fatty acid. pnas.org Future research focusing on the synthesis and biological testing of the individual 7(8)-EpDPA enantiomers is necessary to fully delineate their roles in health and disease.

Analytical Methodologies for Quantification of +/ 7 8 Epdpa in Biological Samples

Sample Preparation Techniques for Lipid Oxylipin Analysis

Effective sample preparation is a critical first step to isolate (+/-)7(8)-EpDPA from complex biological samples and remove interfering substances. phenomenex.com The choice of extraction method depends on the biological matrix and the specific analytical goals. nih.gov

Extraction from Plasma, Tissues, and Cell Culture Media

Solid-phase extraction (SPE) is a widely employed technique for the extraction of oxylipins, including this compound, from various biological samples like plasma, tissues, and cell culture media. nih.govbiorxiv.org This method utilizes a solid sorbent to selectively retain the analytes of interest while allowing interfering compounds to pass through. phenomenex.com For oxylipin analysis, reversed-phase sorbents such as C18 are commonly used. phenomenex.com

A typical SPE protocol for plasma or tissue homogenates involves the following steps:

Protein Precipitation: To release protein-bound lipids and prevent clogging of the SPE cartridge, proteins are often precipitated by adding an organic solvent like methanol (B129727). phenomenex.com

Sample Loading: The sample is loaded onto a pre-conditioned SPE cartridge.

Washing: The cartridge is washed with a weak solvent to remove polar impurities.

Elution: The target analytes, including this compound, are eluted with a stronger organic solvent.

Liquid-liquid extraction (LLE) is another common method for isolating lipids. phenomenex.com This technique separates compounds based on their differential solubility in two immiscible liquid phases, such as an aqueous sample and an organic solvent. phenomenex.com

For cell culture samples, it is often recommended to keep the cells and media together during the extraction process to ensure all analytes are captured. sciex.com An example of an extraction protocol for cell culture involves adding methanol containing an internal standard to the cell culture sample in a polypropylene (B1209903) tube. sciex.com

Derivatization Strategies

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often required to increase the volatility and thermal stability of oxylipins. caymanchem.com This can involve silylation of alcohol groups and esterification of carboxylic acid groups. caymanchem.com However, derivatization steps can be time-consuming and may introduce errors. caymanchem.com

For liquid chromatography-mass spectrometry (LC-MS/MS) analysis, derivatization is generally not necessary, which simplifies the sample preparation workflow. caymanchem.com However, in some specific applications, chemical isotope labeling can be coupled with LC-MS to enhance quantification accuracy. medchemexpress.com

Mass Spectrometry-Based Approaches

Mass spectrometry coupled with a separation technique is the gold standard for the quantification of oxylipins due to its high sensitivity and selectivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

LC-MS/MS is the preferred method for the analysis of this compound and other oxylipins. biorxiv.orgcaymanchem.combertin-bioreagent.comcaymanchem.commdpi.com This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. caymanchem.com The use of tandem mass spectrometry allows for multiple reaction monitoring (MRM), which significantly enhances selectivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. caymanchem.commdpi.com

Achieving good chromatographic separation is essential to resolve this compound from its isomers and other interfering compounds, which is critical for accurate quantification. sciex.commdpi.com

Column Choice: Reversed-phase columns, such as C18 columns, are commonly used for the separation of oxylipins. sciex.comnih.gov The choice of column chemistry and dimensions can significantly impact the separation efficiency. mdpi.comnih.gov For example, columns with smaller particle sizes (e.g., sub-2-μm) can provide higher resolution and shorter analysis times. mdpi.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and organic solvents like acetonitrile (B52724) and/or methanol, often with an acidic modifier such as formic acid or acetic acid to improve peak shape and ionization efficiency. mdpi.comnih.gov The gradient elution program, which involves changing the mobile phase composition over time, is carefully optimized to achieve the best separation of a wide range of oxylipins within a reasonable run time. nih.govlibretexts.org

Flow Rate and Temperature: These parameters are also optimized to enhance separation and reduce analysis time. nih.govchromatographyonline.com

Table 1: Example of Optimized LC Gradient Conditions for Oxylipin Analysis nih.gov

| Time (min) | % Mobile Phase B |

| 0 - 0.25 | 33 |

| 0.25 - 1 | 33 - 45 |

| 1 - 3 | 45 - 55 |

| 3 - 8.5 | 55 - 60.8 |

| 8.5 - 12.5 | 60.8 - 63 |

| 12.5 - 14 | 63 - 73 |

| 14 - 15.5 | 73 - 95 |

| 15.5 - 17.5 | 95 |

| 17.5 - 17.6 | 95 - 33 |

| 17.6 - 20 | 33 |

| Mobile Phase A: Water with 0.1% acetic acid (v/v). Mobile Phase B: Acetonitrile/methanol/acetic acid (860/140/1, v/v/v). nih.gov |

In tandem mass spectrometry, the instrument is set to monitor specific ion transitions for this compound. This involves selecting the precursor ion (the molecular ion or an adduct) in the first mass analyzer, fragmenting it in a collision cell, and then detecting a specific product ion in the second mass analyzer. caymanchem.com This process, known as multiple reaction monitoring (MRM), provides high specificity. mdpi.com

The precursor ion for EpDPAs in negative electrospray ionization (ESI) mode is typically [M-H]⁻ at m/z 343. biorxiv.orgcaymanchem.com The specific product ion for 7(8)-EpDPA is not consistently reported across the provided sources, but a study on plasma oxylipin profiling identified a fragment at m/z 109.0659. biorxiv.org Another source lists a product ion of m/z 274 for 16(17)-EpDPA, indicating that different isomers will have distinct fragmentation patterns. caymanchem.com

The optimization of MS parameters such as collision energy is crucial for maximizing the signal intensity of the desired product ion. biorxiv.org The use of stable isotope-labeled internal standards is also a critical component of quantitative methods to correct for sample loss during preparation and for matrix effects during ionization. biomol.com

Table 2: Common MRM Transitions for Selected Docosanoids (Negative ESI) caymanchem.combiomol.com

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 16(17)-EpDPA | 343 | 274 |

| 19(20)-EpDPA | 343 | 299 |

| DHA | 327 | 229 |

| DPA | 329 | 231 |

| 7-HDHA | 343 | 141 |

Isotope-Dilution Mass Spectrometry for Absolute Quantification

Isotope-dilution mass spectrometry (IDMS) stands as a gold standard for the absolute quantification of small molecules, including EpDPA, in complex biological samples. nih.govnih.gov This technique involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample at the earliest stage of preparation. biomol.com This "isotope spike" serves as an ideal internal standard because it behaves nearly identically to the endogenous, unlabeled analyte throughout the extraction, purification, and ionization processes. biomol.comepa.gov

The core principle of IDMS lies in the precise measurement of the altered isotope ratio between the naturally occurring analyte and the added isotopically labeled standard. epa.govresearchgate.net Any sample loss during the preparation steps will affect both the analyte and the internal standard equally, thus preserving the ratio and ensuring the accuracy of the final quantification. biomol.comepa.gov This method effectively compensates for matrix effects and variations in instrument response, which are common challenges in bioanalysis. epa.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed platform for IDMS analysis of eicosanoids. nih.govresearchgate.net The chromatographic separation step isolates the analyte of interest from other sample components, while the tandem mass spectrometry provides high selectivity and sensitivity for detection. mdpi.com In a typical LC-MS/MS experiment for EpDPA, specific precursor-to-product ion transitions for both the unlabeled analyte and its isotope-labeled internal standard are monitored using multiple reaction monitoring (MRM), further enhancing the specificity of the assay. nih.gov

Untargeted and Targeted Metabolomics Approaches in Lipid Research

Metabolomics, the comprehensive study of small molecules within a biological system, can be broadly categorized into two main approaches: untargeted and targeted metabolomics. creative-proteomics.commetabolon.com Both have significant applications in lipid research, including the analysis of EpDPA and other docosanoids.

Untargeted metabolomics aims to provide a global, comprehensive snapshot of all detectable metabolites in a sample, including those that are unknown. creative-proteomics.commetabolon.com This hypothesis-generating approach is invaluable for discovering novel biomarkers and gaining new insights into metabolic pathways affected by disease or other stimuli. metabolon.com In the context of lipid research, untargeted metabolomics can reveal broad changes in the lipidome, identifying potential roles for previously uncharacterized lipid mediators. researchgate.netdntb.gov.ua High-resolution mass spectrometers are typically used for these studies to accurately measure the mass-to-charge ratio of thousands of compounds. creative-proteomics.com